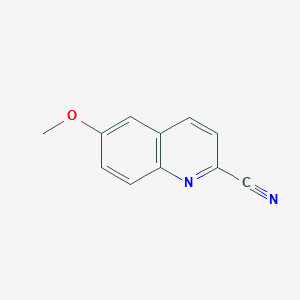

6-Methoxyquinoline-2-carbonitrile

描述

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Organic Synthesis

The quinoline motif is considered a "privileged scaffold" in medicinal chemistry due to its recurring presence in a wide array of pharmacologically active compounds. researchgate.netrsc.org Its versatile structure allows for functionalization at various positions, leading to a diverse range of biological activities. nih.gov Quinoline derivatives have been instrumental in the development of drugs with applications including anti-malarial, anti-cancer, antibacterial, and anti-inflammatory properties. nih.govorientjchem.orgrsc.org The ability to synthesize a vast number of quinoline derivatives has made it a valuable tool for organic chemists in the creation of novel molecules and complex natural products. rsc.orgresearchgate.net

The development of numerous synthetic methodologies, from classical reactions to modern catalyzed processes, has further solidified the importance of the quinoline scaffold in both academic research and industrial applications. nih.govrsc.org This has led to the creation of a multitude of quinoline-based compounds with tailored electronic and steric properties, expanding their utility in fields ranging from materials science to drug discovery. researchgate.netresearchgate.net

Overview of 6-Methoxyquinoline-2-carbonitrile as a Prominent Quinoline Derivative

This compound is a specific derivative of quinoline that has garnered interest within the scientific community. Its structure is characterized by a methoxy (B1213986) group (-OCH3) at the 6th position and a nitrile group (-CN) at the 2nd position of the quinoline ring system. This particular arrangement of functional groups imparts specific chemical properties to the molecule, making it a subject of research in various chemical and biological studies.

Below is a data table summarizing the key identifiers and properties of this compound:

| Property | Value |

| Molecular Formula | C11H8N2O moldb.com |

| Molecular Weight | 184.19 g/mol moldb.com |

| CAS Number | 5467-79-8 moldb.com |

| Appearance | Solid |

| Purity | Typically 95% moldb.com |

This data is compiled from publicly available chemical databases.

The presence of the methoxy and nitrile groups influences the molecule's reactivity and potential interactions with biological targets. The nitrile group, for instance, is a versatile functional group that can participate in various chemical transformations, allowing for the synthesis of other complex molecules.

Historical Context of Quinoline Derivative Research

The history of quinoline chemistry is intrinsically linked to the study of natural products. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.govresearchgate.netwikipedia.org A significant milestone in quinoline research was the extraction of quinine (B1679958) from the bark of the Cinchona tree in 1820, which became the first effective treatment for malaria and highlighted the therapeutic potential of this class of compounds. researchgate.net

Throughout the 20th century, extensive research into the synthesis and modification of the quinoline scaffold led to the development of a plethora of synthetic drugs. researchgate.net The discovery of the broad-spectrum antibacterial activity of fluoroquinolones in the 1980s further cemented the importance of quinoline derivatives in medicine. nih.gov The ongoing exploration of quinoline chemistry continues to yield novel compounds with diverse applications, driven by the need for new therapeutic agents and advanced materials. nih.govorientjchem.org

Structure

3D Structure

属性

IUPAC Name |

6-methoxyquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-10-4-5-11-8(6-10)2-3-9(7-12)13-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBUAKGGKVGTIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282317 | |

| Record name | 6-methoxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-79-8 | |

| Record name | 6-Methoxy-2-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25415 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5467-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxyquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-quinolinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Chemical Transformations of 6 Methoxyquinoline 2 Carbonitrile and Analogues

Reactivity of the Carbonitrile Functional Group

The carbonitrile (-C≡N) group at the 2-position of the quinoline (B57606) ring is a versatile functional handle for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by nucleophiles, and the nitrogen atom can also participate in reactions.

Nucleophilic Addition: The carbonitrile group readily undergoes nucleophilic addition reactions. This reactivity makes quinoline-2-carbonitriles valuable intermediates for the synthesis of more complex molecules. evitachem.com For instance, the addition of organometallic reagents or other carbon nucleophiles can lead to the formation of ketones after hydrolysis of the intermediate imine.

Reduction: The carbonitrile group can be reduced to a primary amine. Common reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, providing a route to 2-(aminomethyl)quinolines. evitachem.comlibretexts.org Another method involves the use of sodium metal in ethanol (B145695). studymind.co.uk This conversion is significant as it introduces a basic and nucleophilic center at the 2-position of the quinoline core.

Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively. This provides a pathway to quinoline-2-carboxylic acids and quinoline-2-carboxamides, which are themselves important synthetic intermediates and can possess biological activity. sci-hub.senih.gov

Condensation Reactions: Quinoline-2-carbonitrile (B74147) can participate in condensation reactions with aldehydes or ketones under either acidic or basic conditions to form imines or other nitrogen-containing heterocycles. evitachem.com

Ring Opening and Ring Closure Reactions of Pyrano[3,2-c]quinoline-3-carbonitriles

Pyrano[3,2-c]quinoline-3-carbonitriles are a class of annulated quinoline derivatives that exhibit unique reactivity, particularly involving ring-opening and subsequent ring-closure reactions. These transformations are often initiated by nucleophilic attack and are influenced by the nature of the pyranone ring (pyran-2-one vs. pyran-4-one) and the functional groups present. researchgate.net

Studies have shown that the reaction of certain pyrano[3,2-c]quinoline-3-carbonitriles with nitrogen nucleophiles can lead to the opening of the pyran ring, followed by a recyclization event to form novel 3-heteroaryl-4-hydroxyquinolines. researchgate.netingentaconnect.com In other cases, treatment of different pyrano[3,2-c]quinoline-3-carbonitrile isomers with nitrogen nucleophiles can result in a variety of annulated pyrano[3,2-c]quinolines, demonstrating the diverse reaction pathways available to these systems. researchgate.netingentaconnect.com The differing reactivity is attributed to the distinct electronic properties of the pyran-2-one and pyran-4-one moieties within the fused ring system. researchgate.net

Acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can lead to the formation of pyrano[3,2-c]quinolones through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. nih.govrsc.orgrsc.org These pyrano[3,2-c]quinolone products can be further transformed into more complex tetracyclic systems. nih.govrsc.org

The following table summarizes some examples of ring opening and ring closure reactions of pyrano[3,2-c]quinoline derivatives.

| Starting Material | Reagent | Product | Reference |

| Pyrano[3,2-c]quinoline-3-carbonitrile | Nitrogen Nucleophiles | 3-Heteroaryl-4-hydroxyquinolines | researchgate.netingentaconnect.com |

| Pyrano[3,2-c]quinoline-3-carbonitrile Isomer | Nitrogen Nucleophiles | Annulated Pyrano[3,2-c]quinolines | researchgate.netingentaconnect.com |

| 4-hydroxy-1-methylquinolin-2(1H)-one | Propargylic Alcohols | Pyrano[3,2-c]quinolones | nih.govrsc.orgrsc.org |

Cycloaddition Routes for Annulated Quinoline Systems

Cycloaddition reactions provide a powerful and atom-economical strategy for the construction of annulated quinoline systems, rapidly increasing molecular complexity. acs.orgnih.gov Both thermal and photochemical methods have been employed, often leading to stereo- and regiocontrolled products.

[4+2] Cycloaddition (Diels-Alder type): The quinoline ring system can act as a diene in [4+2] cycloaddition reactions, particularly when activated. For example, photochemical energy transfer-mediated dearomative [4+2] cycloaddition of quinolines with various alkenes has been shown to be a highly regio- and diastereoselective method for producing bridged polycyclic structures. nih.gov This approach has been successful with a wide range of electronically diverse alkenes. nih.gov Metal-free protocols for [4+2] cycloaddition reactions using 2-aminobenzaldehydes and ketones have also been developed to selectively synthesize different quinoline derivatives. acs.org

Dearomative Cycloadditions: Photochemical dearomative cycloadditions of quinolines with alkenes have emerged as a valuable tool for creating three-dimensional molecular architectures from flat aromatic precursors. acs.org These reactions can proceed via different pathways, including [2+2] cycloadditions followed by rearrangements, leading to complex fused ring systems. researchgate.net The regioselectivity of these cycloadditions can often be tuned by adjusting reaction parameters such as the solvent and substitution patterns on the quinoline ring. acs.org

The table below presents examples of cycloaddition reactions involving quinoline derivatives.

| Reaction Type | Reactants | Product Type | Key Features | Reference |

| [4+2] Cycloaddition | Quinoline, Alkene | Bridged Polycycles | Photochemical, high regio- and diastereoselectivity | nih.gov |

| [4+2] Cycloaddition | 2-Aminobenzaldehyde, Ketone | Indenoquinolinones, 2-Substituted Quinolines | Metal-free, selective based on ketone type | acs.org |

| Dearomative [2+2] Cycloaddition/Rearrangement | Quinoline derivative, Alkene | Fused 2D/3D Rings | Photochemical, cascade reaction | researchgate.net |

| Dearomative para-Cycloaddition | Quinoline, Alkene | Functionalized Aromatic Heterocycles | Photosensitized, tunable regio- and diastereoselectivity | acs.org |

Reactions with Nitrogen Nucleophiles

The reaction of quinoline derivatives with nitrogen nucleophiles is a fundamental transformation for the synthesis of aminoquinolines, a class of compounds with significant biological importance. nih.govplos.org The carbon atom at the 2-position of quinoline-2-carbonitrile is electrophilic and readily attacked by nitrogen nucleophiles. quimicaorganica.org

Synthesis of Aminoquinolines: A common strategy for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines with various amines. nih.gov While this applies to the 4-position, similar principles can be extended to the 2-position, especially with an activating group like a carbonitrile. The reaction of 2-haloquinolines with amines, often catalyzed by copper, is a known method for producing 2-aminoquinolines.

The carbonitrile group itself can also be a precursor to an amino group, as discussed in section 3.1. Furthermore, the reaction of pyrano[3,2-c]quinoline-3-carbonitriles with nitrogen nucleophiles can lead to the formation of novel 3-heteroaryl-4-hydroxyquinolines, showcasing a ring-opening-cyclization sequence initiated by the nitrogen nucleophile. researchgate.netingentaconnect.com

The following table provides examples of reactions of quinoline derivatives with nitrogen nucleophiles.

| Quinoline Substrate | Nitrogen Nucleophile | Product Type | Reference |

| 4-Chloroquinoline | Amines | 4-Aminoquinolines | nih.gov |

| Pyrano[3,2-c]quinoline-3-carbonitrile | Nitrogen Nucleophiles | 3-Heteroaryl-4-hydroxyquinolines | researchgate.netingentaconnect.com |

| o-Cyanobenzylbromide | Diethylamine | o-(Diethylaminomethyl)benzonitrile | nih.govplos.org |

Conversion to Other Functional Groups (e.g., Amines, Esters, Thioethers)

The carbonitrile group of 6-methoxyquinoline-2-carbonitrile is a versatile precursor that can be converted into a variety of other functional groups, significantly expanding its synthetic utility.

Conversion to Amines: As previously mentioned, the reduction of the carbonitrile group is a primary method for synthesizing 2-(aminomethyl)quinolines. evitachem.comlibretexts.org This transformation is typically achieved using powerful reducing agents like LiAlH₄. libretexts.org

Conversion to Carboxamides and Esters: Hydrolysis of the nitrile can lead to the corresponding carboxamide or carboxylic acid. sci-hub.senih.gov The resulting quinoline-2-carboxylic acid can then be esterified to produce quinoline-2-carboxylates. For example, the reaction of quinoline-2-carboxylic acid with thionyl chloride forms the acyl chloride, which can then react with an alcohol to give the ester. ajchem-a.com Similarly, quinoline-2-carboxamides can be synthesized from the corresponding carboxylic acid or acyl chloride by reaction with an appropriate amine. sci-hub.senih.gov

Conversion to Thioethers: While direct conversion of a nitrile to a thioether is less common, the quinoline ring can be functionalized with thioether groups through other routes. For instance, nucleophilic aromatic substitution on a halo-quinoline with a thiol or thiolate is a standard method for introducing a thioether substituent. Additionally, a [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) can provide 3-arylquinolines, where DMSO acts as a source of two methine groups, showcasing the versatility of sulfur-containing reagents in quinoline synthesis. organic-chemistry.org Xi and colleagues reported an alkyltriflate-mediated electrophilic cyclization of arylisothiocyanates and alkynes to produce 2-thioquinolines. mdpi.com

The table below summarizes the conversion of the carbonitrile group and other quinoline precursors to various functional groups.

| Precursor | Reagent(s) | Functional Group Formed | Reference |

| Quinoline-2-carbonitrile | LiAlH₄ | Primary Amine | evitachem.comlibretexts.org |

| Quinoline-2-carbonitrile | H₂O, H⁺ or OH⁻ | Carboxylic Acid/Carboxamide | sci-hub.senih.gov |

| Quinoline-2-carboxylic acid | 1. SOCl₂ 2. R-OH | Ester | ajchem-a.com |

| Quinoline-2-carboxylic acid | Amine, Coupling Agent | Carboxamide | sci-hub.senih.gov |

| Arylisothiocyanate, Alkyne | Alkyltriflate | 2-Thioquinoline | mdpi.com |

Advanced Spectroscopic Characterization Techniques for Quinoline Carbonitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H-NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 6-Methoxyquinoline-2-carbonitrile, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the methoxy (B1213986) group.

The protons on the quinoline ring system typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the nitrile-bearing ring (H-3 and H-4) and the methoxy-substituted ring (H-5, H-7, H-8) exhibit characteristic chemical shifts and coupling patterns. The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet further upfield, typically around δ 3.9 ppm. For example, the methoxy protons in ethyl 6-methoxyquinoline-3-carboxylate appear at δ 3.93 ppm beilstein-journals.org. The protons on the benzene (B151609) portion of the quinoline ring are influenced by the electron-donating methoxy group; in various 4-substituted-6-methoxyquinolines, the H-5 proton often appears as a doublet around δ 7.1 ppm, while the H-7 and H-8 protons show signals between δ 7.4 and 8.1 ppm rsc.org. The two protons on the pyridine (B92270) ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference/Rationale |

|---|---|---|---|

| -OCH₃ | ~3.9 | Singlet (s) | Based on related 6-methoxyquinoline (B18371) structures. beilstein-journals.orgrsc.org |

| H-3 | ~7.8 | Doublet (d) | Adjacent to electron-withdrawing nitrile and coupled to H-4. |

| H-4 | ~8.3 | Doublet (d) | Coupled to H-3. |

| H-5 | ~7.4 | Doublet (d) | Ortho to the methoxy group. rsc.org |

| H-7 | ~7.5 | Doublet of doublets (dd) | Coupled to H-8 and H-5. rsc.org |

| H-8 | ~8.0 | Doublet (d) | Coupled to H-7. rsc.org |

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. The spectrum of this compound would display eleven distinct signals corresponding to each unique carbon atom.

A key diagnostic signal is that of the nitrile carbon (C≡N), which is expected to appear in the range of δ 117-119 ppm. The carbon of the methoxy group (-OCH₃) typically resonates around δ 55-56 ppm, a value consistent across numerous 6-methoxyquinoline derivatives. rsc.orgasm.org The aromatic carbons resonate between δ 100 and δ 160 ppm. The carbon atom attached to the methoxy group (C-6) is significantly shielded and shifted upfield, while the carbons bearing the nitrogen and nitrile groups (C-2 and C-8a) are found further downfield. rsc.orgasm.org Data from the parent quinoline-2-carbonitrile (B74147) can help assign the carbons of the pyridine ring. nih.gov

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds.

| Carbon | Expected Chemical Shift (δ, ppm) | Reference/Rationale |

|---|---|---|

| -OCH₃ | ~55.5 | Typical shift for a methoxy group on a quinoline ring. rsc.orgasm.org |

| C-2 | ~145 | Carbon bearing the nitrile group. nih.gov |

| C-3 | ~129 | Protonated aromatic carbon. nih.gov |

| C-4 | ~137 | Protonated aromatic carbon. nih.gov |

| C-4a | ~128 | Quaternary bridgehead carbon. asm.org |

| C-5 | ~105 | Shielded by ortho-methoxy group. asm.org |

| C-6 | ~158 | Carbon bearing the methoxy group. asm.org |

| C-7 | ~123 | Protonated aromatic carbon. asm.org |

| C-8 | ~131 | Protonated aromatic carbon. asm.org |

| C-8a | ~144 | Quaternary bridgehead carbon adjacent to nitrogen. asm.org |

| -C≡N | ~118 | Characteristic shift for a nitrile carbon. |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of complex spectra. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity.

¹H-¹H COSY would reveal scalar couplings between adjacent protons. For this compound, cross-peaks would confirm the connectivity between H-3 and H-4, and between the protons on the methoxy-substituted ring (e.g., H-7 and H-8).

HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of all protonated carbons in the ¹³C-NMR spectrum.

HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons. For instance, the methoxy protons (-OCH₃) would show a correlation to the C-6 carbon, while the H-5 and H-7 protons would also show correlations to C-6, confirming the position of the methoxy group. Similarly, correlations from H-3 and H-4 to the nitrile carbon would confirm its position at C-2. The use of such 2D techniques is standard for the structural confirmation of novel quinoline derivatives. mdpi.comdoi.org

Fourier Transform Infrared (FT-IR) Spectroscopy: Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.

The most diagnostic absorption for this compound is the stretching vibration of the nitrile group (-C≡N). This typically appears as a sharp, strong to medium intensity band in the region of 2220-2240 cm⁻¹. This distinct peak is a hallmark of nitrile-containing compounds and has been observed in numerous related quinoline carbonitriles. researchgate.netchemijournal.com Other key vibrations include the aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching of the methoxy group just below 3000 cm⁻¹, and multiple bands in the 1450-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the quinoline ring. Furthermore, the characteristic C-O stretching of the aryl-alkyl ether (methoxy group) would result in two bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹. rsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference/Rationale |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | Medium | Characteristic of sp³ C-H bonds. |

| Nitrile C≡N Stretch | 2240 - 2220 | Sharp, Medium | Key diagnostic peak for the nitrile group. researchgate.netchemijournal.com |

| Aromatic C=C and C=N Stretch | 1620 - 1450 | Strong to Medium (multiple bands) | Skeletal vibrations of the quinoline ring. |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong | Diagnostic for the methoxy group. rsc.org |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1050 - 1020 | Medium | Diagnostic for the methoxy group. rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and valuable structural information from fragmentation patterns. For this compound (C₁₁H₈N₂O), the calculated monoisotopic mass is 184.0637 g/mol .

In a high-resolution mass spectrum (HRMS), the compound is expected to show a molecular ion peak [M+H]⁺ at m/z 185.0715, which confirms the elemental composition. rsc.org The fragmentation pattern in the mass spectrum provides evidence for the structure. Plausible fragmentation pathways for this compound would involve initial losses from the methoxy group or rearrangements in the quinoline ring. A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form a resonance-stabilized cation, followed by the loss of a neutral carbon monoxide molecule (CO, 28 Da).

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Proposed Neutral Loss | Reference/Rationale |

|---|---|---|---|

| 184 | [C₁₁H₈N₂O]⁺• | Molecular Ion (M⁺•) | Parent molecule. |

| 169 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group. nih.gov |

| 156 | [M - CO]⁺• | CO | Possible rearrangement and loss of carbon monoxide. |

| 141 | [M - CH₃ - CO]⁺ | •CH₃, CO | Sequential loss from the m/z 169 fragment. nih.gov |

| 129 | [C₉H₅N]⁺ | HCN, CO, H₂ | Further fragmentation of the quinoline core. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for analyzing compounds with conjugated π-electron systems.

The extended aromatic system of this compound is expected to produce several strong absorption bands in the UV region. These absorptions are primarily due to π→π* transitions within the conjugated quinoline ring system. The presence of auxochromes—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile group (-CN)—is expected to modulate the absorption wavelengths. Typically, such substitutions lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted quinoline. For instance, various substituted 6-methoxyquinolines exhibit strong absorptions well above 300 nm. nih.gov The spectrum would likely feature two or three main bands, similar to other quinoline derivatives, corresponding to different π→π* transitions within the bicyclic aromatic structure. A much weaker n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed.

Table 5: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength (λmax) Range (nm) | Description | Reference/Rationale |

|---|---|---|---|

| π→π | ~230-250 | High-energy transition within the aromatic system. | Analogous to benzene-like transitions. |

| π→π | ~280-300 | Lower-energy transition of the conjugated system. | Characteristic quinoline absorption band. nih.gov |

| π→π | >320 | Lowest-energy π-system transition, shifted by substituents. | Bathochromic shift due to -OCH₃ and -CN groups. nih.gov |

| n→π | >350 | Weak transition involving nitrogen's lone pair electrons. | Often weak and can be obscured by stronger π→π* bands. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This analytical method determines the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), within a sample. The experimentally determined values are then compared with the theoretically calculated percentages based on the proposed chemical structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.

In the characterization of quinoline derivatives, elemental analysis serves as a crucial final check to confirm the molecular formula after spectroscopic elucidation by methods such as NMR and IR spectroscopy. For instance, in the synthesis of various 6-methoxyquinoline derivatives, elemental analysis has been routinely employed to validate the final products. The results are typically considered acceptable if the experimentally found percentages are within ±0.4% of the calculated values.

The following table presents detailed research findings from the elemental analysis of several 6-methoxyquinoline derivatives, which are structurally related to this compound. The data showcases the comparison between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen.

Elemental Analysis Data for Selected 6-Methoxyquinoline Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | C₁₇H₁₃NO₃ | C | 73.11 | 74.23 | nih.gov |

| H | 4.69 | 4.66 | nih.gov | ||

| N | 5.02 | 5.12 | nih.gov | ||

| (6-methoxy-2-phenylquinolin-4-yl) methanol | C₁₇H₁₅NO₂ | C | 76.96 | 77.04 | nih.gov |

| H | 5.70 | 5.26 | nih.gov | ||

| N | 5.28 | 5.44 | nih.gov | ||

| Methyl 2-phenyl-6-methoxyquinoline-4-carboxylate | C₁₈H₁₅NO₃ | C | 73.71 | 73.58 | nih.gov |

| H | 5.15 | 5.35 | nih.gov | ||

| N | 4.78 | 4.82 | nih.gov | ||

| 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid | C₁₇H₁₂FNO₃ | C | 68.68 | - | nih.gov |

| H | 4.07 | - | nih.gov | ||

| N | 4.71 | - | nih.gov | ||

| 2-(4-hydroxyphenyl)-6-methoxyquinoline-4-carboxylic acid | C₁₇H₁₃NO₄ | C | 69.15 | - | nih.gov |

| H | 4.44 | - | nih.gov | ||

| N | 4.74 | - | nih.gov | ||

| Methyl 2-(p-tolyl)-6-methoxyquinoline-4-carboxylate | C₁₉H₁₇NO₃ | C | 74.25 | 74.8 | nih.gov |

| H | 5.58 | 5.95 | nih.gov |

The close agreement between the calculated and found values in the examples above confirms the assigned structures and the high purity of the synthesized compounds. nih.gov This verification is a critical step in the development of new chemical entities, ensuring that subsequent biological or material science studies are conducted on the correct and pure substance.

Computational and Cheminformatic Analyses of this compound

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules. For quinoline-carbonitrile systems, and specifically for this compound, methods like Density Functional Theory (DFT) are employed to predict molecular structure, reactivity, and electronic characteristics. Although detailed computational studies focusing exclusively on this compound are not extensively available in public literature, the principles of these analytical methods can be described as they apply to this specific molecule and related quinoline structures.

Computational Chemistry and Cheminformatics Studies on Quinoline Carbonitrile Systems

Computational chemistry and cheminformatics have become indispensable tools in the study and development of novel chemical entities, including those based on the quinoline (B57606) scaffold. These in silico methods provide profound insights into molecular properties and biological interactions, accelerating the design of compounds with desired characteristics. For quinoline carbonitrile systems, such as 6-methoxyquinoline-2-carbonitrile, these computational approaches are crucial for predicting their behavior and potential as biologically active agents.

Biological and Pharmacological Investigations of 6 Methoxyquinoline 2 Carbonitrile Derivatives

Antimicrobial Activities

Derivatives of 6-methoxyquinoline-2-carbonitrile have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. The structural variations within this class of compounds have allowed for the fine-tuning of their antimicrobial profiles.

Antibacterial Efficacy Against Gram-Positive Strains

Several studies have highlighted the potent antibacterial effects of this compound derivatives against Gram-positive bacteria, including multidrug-resistant strains. For instance, a series of 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives, closely related to the title compound, exhibited significant activity against Streptococcus pneumoniae and Bacillus subtilis. researchgate.net In particular, an ester derivative (7b) and a thioether derivative (9c) from this series demonstrated the highest antimicrobial activity against these Gram-positive strains. researchgate.net Another study on quinoline-2-one derivatives, which share a core structural similarity, identified compounds 6c, 6l, and 6o as having potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci faecalis (VRE), and methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Compound 6c was particularly effective, with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov Furthermore, some 6-amino-8-methoxyquinolones have shown good antibacterial activity specifically against Gram-positive bacteria. nih.gov

The following table summarizes the antibacterial activity of selected 6-methoxyquinoline (B18371) derivatives against Gram-positive strains:

| Compound/Derivative | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

| 6-methoxyquinoline-3-carbonitrile ester derivative (7b) | Streptococcus pneumoniae, Bacillus subtilis | High activity | researchgate.net |

| 6-methoxyquinoline-3-carbonitrile thioether derivative (9c) | Streptococcus pneumoniae, Bacillus subtilis | High activity | researchgate.net |

| Quinoline-2-one derivative (6c) | MRSA, VRE | 0.75 | nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | 2.50 | nih.gov |

| Quinoline-2-one derivative (6l) | MRSA, VRE, MRSE | Potent activity | nih.gov |

| Quinoline-2-one derivative (6o) | MRSA, VRE, MRSE | Potent activity | nih.gov |

Antibacterial Efficacy Against Gram-Negative Strains

The antibacterial spectrum of this compound derivatives also extends to Gram-negative bacteria. In a study evaluating 6-methoxyquinoline-3-carbonitrile derivatives, compounds 7b, 7d, and 9b displayed the highest activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net Another research on quinoline-3-carbonitrile derivatives reported a compound with an MIC of 4 μg/mL against E. coli. nih.gov While some derivatives show broad-spectrum activity, the efficacy against Gram-negative strains can be more variable compared to Gram-positive bacteria. For example, a study on 6-amino-8-methoxyquinolones found them to be more active against Gram-positive bacteria. nih.gov

The data table below presents the antibacterial efficacy of specific derivatives against Gram-negative bacteria:

| Compound/Derivative | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

| 6-methoxyquinoline-3-carbonitrile derivative (7b) | Pseudomonas aeruginosa, Escherichia coli | High activity | researchgate.net |

| 6-methoxyquinoline-3-carbonitrile derivative (7d) | Pseudomonas aeruginosa, Escherichia coli | High activity | researchgate.net |

| 6-methoxyquinoline-3-carbonitrile derivative (9b) | Pseudomonas aeruginosa, Escherichia coli | High activity | researchgate.net |

| Quinoline-3-carbonitrile derivative C | E. coli | 4 | nih.gov |

Antifungal Properties

Beyond their antibacterial action, certain this compound derivatives have been investigated for their antifungal properties. Research has shown that these compounds can be effective against various fungal pathogens. For instance, a series of 6-methoxyquinoline-3-carbonitrile derivatives were tested against Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. researchgate.net Within this series, compound 7e was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. researchgate.net Another study focusing on 6-hydroxyquinolinone derivatives, which are structurally related, identified a compound (3) as a potent antifungal agent against all tested microorganisms with favorable MIC values. nih.gov The development of hybrid molecules incorporating the quinoline (B57606) scaffold has also yielded promising antifungal agents. nih.gov

The antifungal activity of a notable derivative is highlighted in the table below:

| Compound/Derivative | Fungal Species | Activity | Reference |

| 6-methoxyquinoline-3-carbonitrile derivative (7e) | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum | More active than Amphotericin B | researchgate.net |

| 6-hydroxyquinolinone derivative (3) | Various fungi | Potent activity | nih.gov |

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of quinoline derivatives are often attributed to their ability to interfere with essential cellular processes in microorganisms. A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. nih.gov This inhibition disrupts the normal functioning of bacterial DNA, leading to cell death. nih.gov

Specifically, some quinoline-2-one derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase and topoisomerase IV. nih.gov For example, compounds 6l and 6c showed IC₅₀ values of 327 ± 30 nM and 280 ± 30 nM, respectively, against E. coli DNA gyrase. nih.gov The same compounds also exhibited inhibitory activity against E. coli topoisomerase IV, with IC₅₀ values of 22.90 ± 2.50 μM and 17.50 ± 1.50 μM, respectively. nih.gov Molecular docking studies have further supported the interaction of these compounds with the active sites of these enzymes. nih.govresearchgate.net While not explicitly detailed for this compound itself, the established mechanisms for structurally similar quinolones provide a strong basis for understanding its antimicrobial action. The potential targeting of other proteins like LptA, involved in lipopolysaccharide transport in Gram-negative bacteria, is an area for further investigation.

Anticancer and Antitumor Potentials

In addition to their antimicrobial properties, derivatives of 6-methoxyquinoline have emerged as a promising class of compounds in the field of oncology. Their ability to induce cytotoxicity and inhibit the proliferation of cancer cells has been the subject of numerous studies.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

A variety of 6-methoxyquinoline derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative activities against a range of human cancer cell lines. For instance, a series of 6-methoxy-2-arylquinoline analogues were assessed for their cytotoxicity against human gastric carcinoma cell lines, with some alcoholic derivatives showing IC₅₀ values in the range of 25.34–39.64 μM. nih.gov Another study on novel quinoline-based derivatives reported that the most potent compound exhibited strong anticancer activity against both HT29 and MDA-MB-231 cancer cell lines. nih.gov

Furthermore, research on vindoline (B23647) hybrids containing a trimethoxyphenyl group, a common feature in some anticancer agents, identified a derivative (36) as a potent antiproliferative agent with IC₅₀ values ranging from 0.6 to 2.55 µM, particularly against the A2780 ovarian cancer cell line. mdpi.com The antiproliferative effects of these compounds are often mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell growth and survival. nih.govnih.gov

The following table presents the cytotoxic effects of selected 6-methoxyquinoline derivatives on different cancer cell lines:

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 6-methoxy-2-arylquinoline derivative (5c-5e) | Human gastric carcinoma | 25.34–39.64 μM | nih.gov |

| Quinoline-based derivative (49) | HT29, MDA-MB-231 | Strong activity | nih.gov |

| Vindoline hybrid with trimethoxyphenyl group (36) | A2780 (ovarian cancer) | 0.6–2.55 µM | mdpi.com |

Molecular Mechanisms of Anticancer Action (e.g., COX-2 mRNA and PGE2 Down-Regulation, IGF Receptor Inhibition, Src Kinase Inhibition, Topoisomerase I, Tubulin, Protein Kinase targeting)

The anticancer potential of quinoline derivatives, including those related to 6-methoxyquinoline, is attributed to their ability to interfere with multiple crucial cellular targets involved in cancer cell proliferation and survival. Research has identified several key molecular mechanisms through which these compounds exert their effects.

Tubulin Polymerization Inhibition: A significant mechanism of action for certain 6-methoxyquinoline derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.gov Inhibitors that disrupt microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptosis. nih.gov For instance, 5-amino-6-methoxy-2-aroylquinoline derivatives have demonstrated potent inhibition of tubulin polymerization with an IC50 value of 1.6 μM, which is more potent than the well-known inhibitor Combretastatin (B1194345) A-4 (CA-4) (IC50= 2.1 μM). researchgate.net These compounds bind to the colchicine (B1669291) binding site on tubulin. researchgate.net Similarly, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been optimized as tubulin polymerization inhibitors, where the 6-OCH3 group on the tetrahydroquinoline ring forms a critical hydrogen bond with the Cys241 residue of tubulin. nih.gov

Topoisomerase Inhibition: DNA topoisomerases are vital enzymes that manage the topological state of DNA, a process critical for replication and transcription. Inhibiting these enzymes can lead to DNA damage and cell death, making them a validated target for cancer therapy. nih.gov Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govresearchgate.net One optimized compound from this series demonstrated excellent in vitro activity against S. aureus with a MIC90 of 0.125μg/mL. nih.gov While this research focuses on antibacterial applications, the inhibition of topoisomerases is a shared mechanism with several established anticancer drugs, suggesting a potential parallel activity for these quinoline derivatives in cancer cells. nih.govmdpi.com

Protein Kinase Targeting: Aberrant activity of protein kinases is a hallmark of many cancers, driving uncontrolled cell growth and survival. nih.gov Quinoline-based scaffolds have been instrumental in developing inhibitors for several key oncogenic kinases. nih.gov

c-Src Kinase: Increased activity of the non-receptor tyrosine kinase c-Src is linked to tumor malignancy. Several 4-anilino-3-cyanoquinolines have been identified as potent and selective inhibitors of Src kinase activity. The development of highly selective c-Src inhibitors is a key strategy, as off-target inhibition of related kinases like c-Abl can be counterproductive.

Receptor Tyrosine Kinases (c-Met, EGFR, VEGFR): The quinoline nucleus is central to many inhibitors of receptor tyrosine kinases that activate major carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov For example, 3,6-disubstituted quinoline derivatives have shown selective inhibition against c-Met kinase with an IC50 of 9.3 nM. nih.gov

PI3K/mTOR Pathway: Several quinoline derivatives are known to inhibit the PI3K/AkT/mTOR pathway. Omipalisib, a quinoline derivative, is a potent inhibitor of both PI3K and mTOR. nih.gov

The following table summarizes the inhibitory activities of selected quinoline derivatives against various molecular targets.

| Compound Class | Target | Key Findings | IC50 / Activity | Reference |

|---|---|---|---|---|

| 5-Amino-6-methoxy-2-aroylquinolines | Tubulin Polymerization | Binds to colchicine site; more potent than CA-4. | 1.6 μM | researchgate.net |

| N-(2′-substituted-quinazol-4′-yl)-6-methoxy-1,2,3,4- tetrahydroquinolines | Tubulin Polymerization | 6-OCH3 group forms H-bond with Cys241. | Lead compounds identified with high cytotoxicity. | nih.gov |

| 3-Fluoro-6-methoxyquinolines | Bacterial Topoisomerase IV | Enhanced inhibition correlated with improved activity in resistant S. aureus. | S. aureus MIC90 = 0.125μg/mL | nih.gov |

| 3,6-Disubstituted quinolines | c-Met Kinase | Selective inhibition over other kinases. | 9.3 nM | nih.gov |

| 4-Anilino-3-cyanoquinolines | Src Kinase | Identified as potent and selective inhibitors. | Data not specified |

Apoptosis Induction Pathways (e.g., Caspase Enzyme Activation)

A primary goal of cancer chemotherapy is to induce apoptosis, or programmed cell death, in malignant cells. Quinoline derivatives have been shown to trigger this process through the activation of specific cell death pathways, prominently involving caspase enzymes. Caspases are a family of proteases that act as central regulators and executioners of apoptosis. nih.gov They are classified as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, -6, -7).

Research on the 6-methoxyquinoline derivative PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline) has provided direct evidence of its ability to induce apoptosis in T47D breast cancer cells. researchgate.net Treatment with PQ1 led to an increase in cleaved caspase-3, a key executioner caspase. researchgate.net Further investigation revealed that PQ1 activates both the extrinsic and intrinsic apoptotic pathways. researchgate.net The study demonstrated that PQ1 activates the key initiator of the extrinsic pathway, caspase-8, as well as the initiator of the intrinsic pathway, caspase-9. researchgate.net Activation of the intrinsic pathway was further supported by the observation that PQ1 enhances the level of the pro-apoptotic protein Bax and promotes the release of cytochrome c from mitochondria into the cytosol. researchgate.net Crucially, pre-treatment with inhibitors for either caspase-8 or caspase-9 suppressed the cell death induced by PQ1, confirming their essential role in its mechanism of action. researchgate.net

Similarly, studies on structurally related quinazolinedione derivatives have shown they induce apoptosis in MCF-7 breast cancer cells, primarily through the intrinsic pathway, as evidenced by the upregulation of caspase-9 and the tumor suppressor protein p53.

| Compound | Cell Line | Apoptosis Pathway | Key Findings | Reference |

|---|---|---|---|---|

| PQ1 (a 6-methoxyquinoline derivative) | T47D Breast Cancer | Extrinsic & Intrinsic | Activates caspase-8, caspase-9, and caspase-3; increases Bax levels and cytochrome c release. | researchgate.net |

| Quinazolinedione Derivatives | MCF-7 Breast Cancer | Intrinsic | Upregulation of caspase-9 and p53; downregulation of Bcl-2. |

Antimalarial Effects and Heme Detoxification Pathway Interference

The quinoline scaffold is the foundation for some of the most important antimalarial drugs, including quinine (B1679958) and chloroquine (B1663885). The primary target for these drugs in the blood stage of the Plasmodium falciparum parasite is the heme detoxification process. nih.gov During its intraerythrocytic life cycle, the parasite digests vast amounts of host hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, insoluble crystal called hemozoin, a process recognized as biomineralization. nih.gov

Quinoline-based antimalarials function by interfering with this vital detoxification pathway. They are thought to inhibit hemozoin formation by adsorbing to the surface of the growing hemozoin crystal, effectively capping it and preventing further polymerization. nih.gov This inhibition leads to a buildup of free heme within the parasite. While free heme itself is toxic, evidence suggests that the parasiticidal effect is amplified by the formation of a complex between the drug and the heme. nih.gov This accumulation of drug-heme complexes, rather than just free heme, is believed to be a primary cause of parasite death. nih.gov Studies have shown that hemozoin inhibitors cause a dose-dependent increase in exchangeable heme within the parasite, which correlates with decreased parasite survival. nih.gov

However, the development of new derivatives is crucial due to widespread drug resistance. For example, a synthesized dinitro derivative of quinine, (6-Methoxy-2,5- dinitro-quinoline-4-yl)-(5- vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol, showed very low antimalarial activity against P. falciparum 3D7 (IC50 > 10,000 μg/mL), highlighting that not all modifications to the quinoline core yield effective antimalarials.

Anti-inflammatory Activities and Related Mechanisms

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have emerged as compounds with significant anti-inflammatory potential. The mechanisms underlying these effects involve the modulation of key inflammatory pathways and mediators.

Research on a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), has demonstrated its potent anti-inflammatory effects in an animal model of methotrexate-induced inflammation. Treatment with NIQBD-loaded nanoparticles resulted in a significant decrease in the levels of pro-inflammatory mediators, including interleukin 1-beta (IL-1β) and the transcription factor nuclear factor kappa-B (NF-κB) in both lung and liver tissues. NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of many pro-inflammatory genes.

Furthermore, the treatment also modulated markers of oxidative stress, which is closely linked to inflammation. A significant reduction was observed in oxidants such as malondialdehyde (MDA), nitric oxide (NO), and advanced oxidation protein products (AOPP). Concurrently, there was a substantial increase in the levels of the endogenous antioxidant reduced glutathione (B108866) (GSH). These findings suggest that the anti-inflammatory action of this quinoline derivative is mediated, at least in part, through the suppression of the NF-κB pathway and the amelioration of oxidative stress.

Antiviral Properties (e.g., SARS-CoV-2)

The quinoline core, present in the repurposed antimalarial drug chloroquine, has served as a template for developing novel antiviral agents. In the context of the COVID-19 pandemic, new quinoline-based compounds have been synthesized and evaluated for their activity against SARS-CoV-2.

A study investigating new quinoline-morpholine hybrid compounds revealed a pronounced inhibitory profile against SARS-CoV-2 in cell culture-based infection models. researchgate.net Several of these derivatives exhibited stronger anti-SARS-CoV-2 activity than the reference drug chloroquine. researchgate.net The most potent compounds displayed EC50 values as low as 1.5 ± 1.0 μM, compared to an EC50 of 3.1 ± 2.7 μM for chloroquine in the same assay. researchgate.net These results identify these new quinoline derivatives as a promising class of candidates for further development into drugs for treating SARS-CoV-2 infections. researchgate.net While the precise mode of antiviral action has not yet been fully elucidated for these specific new compounds, the findings provide a strong foundation for future mechanistic studies. researchgate.net

| Compound Class | Virus | Assay | EC50 Value | Reference |

|---|---|---|---|---|

| Quinoline-morpholine hybrids | SARS-CoV-2 | YFP-based reporter fluorometry (Caco-2 cells) | Down to 1.5 ± 1.0 μM | researchgate.net |

| Chloroquine (Reference) | SARS-CoV-2 | YFP-based reporter fluorometry (Caco-2 cells) | 3.1 ± 2.7 μM | researchgate.net |

Other Therapeutic Potentials

One of the therapeutic strategies for managing type 2 diabetes mellitus is to control post-prandial hyperglycemia by inhibiting carbohydrate-hydrolysing enzymes like α-glucosidase. This enzyme, located in the brush border of the small intestine, breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibitors of α-glucosidase can slow this process, thereby reducing the rapid spike in blood glucose after a meal.

While research on this compound itself is limited in this area, studies on structurally related compounds have shown significant promise. A series of 6-chloro-2-methoxyacridine (B15215803) derivatives, which share a similar methoxy-substituted heterocyclic core with 6-methoxyquinoline, were designed and evaluated as α-glucosidase inhibitors. nih.gov Several of these compounds showed potent inhibitory activity, with the most effective derivative exhibiting an IC50 value of 98.0 ± 0.3 µM. nih.gov This potency is approximately eight times greater than that of the standard antidiabetic drug acarbose (B1664774) (IC50 = 750.0 ± 10.5 μM). nih.gov Kinetic analysis of the most potent compound revealed that it acts as a competitive inhibitor of the α-glucosidase enzyme. nih.gov These findings suggest that the methoxy-substituted quinoline/acridine scaffold is a valuable starting point for designing novel and potent α-glucosidase inhibitors for potential antidiabetic applications. nih.gov

| Compound Class | Target Enzyme | Inhibitory Potency (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| 6-chloro-2-methoxyacridine derivatives (e.g., compound 7h) | α-glucosidase | 98.0 ± 0.3 µM | Competitive Inhibition | nih.gov |

| Acarbose (Standard Drug) | α-glucosidase | 750.0 ± 10.5 μM | Competitive Inhibition | nih.gov |

Anticonvulsant Properties

The quinoline nucleus is a recognized scaffold in the development of anticonvulsant agents. Research into derivatives of 6-methoxyquinoline has identified compounds with promising anticonvulsant activity. A notable study involved the synthesis of novel 2-(6-methoxy-4-methylquinolin-2-ylthio)acetohydrazide derivatives, which were subsequently converted into various hydrazones, Schiff bases, and 4-thiazolidinones. Several of these derivatives demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ), a standard screening model for anticonvulsant drugs.

The anticonvulsant efficacy of these compounds is typically assessed through their ability to prevent seizures in animal models, such as those induced by chemical convulsants like PTZ or by maximal electroshock (MES). One particular study highlighted a series of 6-methoxyquinoline derivatives that showed considerable anticonvulsant properties in both PTZ and MES tests conducted in mice. The effectiveness of these compounds was found to be dependent on the specific nature and placement of substituents on the quinoline ring.

Table 1: Anticonvulsant Activity of 6-Methoxyquinoline Derivatives

| Compound Type | Test Model | Observed Activity |

| 2-(6-methoxy-4-methylquinolin-2-ylthio)acetohydrazide derivatives | Pentylenetetrazole (PTZ)-induced convulsions | Significant anticonvulsant activity |

| 6-methoxyquinoline derivatives | PTZ and Maximal Electroshock (MES) tests | Notable anticonvulsant properties |

Antiprotozoal and Anthelmintic Applications

The 6-methoxyquinoline framework is a historically significant component in the creation of antiprotozoal medications, most famously antimalarials. This structural motif is central to the natural antimalarial alkaloid quinine, as well as its synthetic counterparts like chloroquine and mefloquine. A primary focus of current research is the synthesis of new 6-methoxyquinoline derivatives to address the growing challenge of drug-resistant strains of Plasmodium falciparum, the parasite causing the most lethal form of malaria.

For example, new 8-aminoquinoline (B160924) derivatives incorporating the 6-methoxyquinoline moiety have been synthesized and assessed for their in vitro antimalarial effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Some of these novel compounds have shown potent activity, underscoring the continued value of the 6-methoxyquinoline core as a template for designing new antimalarial drugs.

While the broader class of quinolines has demonstrated activity against various helminths, specific research on the anthelmintic applications of this compound derivatives is not as extensively documented.

Antioxidant Activities

The antioxidant potential of 6-methoxyquinoline derivatives has been the subject of several scientific investigations. The ability of these compounds to scavenge free radicals and chelate metal ions is often credited for their antioxidant capacity. The presence of the methoxy (B1213986) group at the 6-position of the quinoline ring is thought to enhance the molecule's electron-donating properties, a key factor contributing to its antioxidant activity.

Studies on certain 2-substituted 6-methoxyquinoline derivatives have confirmed their efficacy as antioxidants. The antioxidant potential is typically quantified using in vitro methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Results from these assays have shown that some 6-methoxyquinoline derivatives possess significant antioxidant activity, in some cases comparable to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT).

Table 2: Antioxidant Assays for 6-Methoxyquinoline Derivatives

| Assay | Observed Activity |

| DPPH radical scavenging | Significant |

| ABTS radical scavenging | Significant |

Structure-Activity Relationship (SAR) Studies and Molecular Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 6-methoxyquinoline derivatives dictates their biological effects and to guide the design of more potent and selective therapeutic agents.

In the development of anticonvulsants, SAR studies of 6-methoxyquinoline derivatives have revealed that the type of heterocyclic ring and the nature of its substituents are of great importance. For instance, in a series of 2-(6-methoxy-4-methylquinolin-2-ylthio)acetohydrazide derivatives, the transformation of the hydrazide group into different heterocyclic systems, such as 4-thiazolidinones, resulted in varied anticonvulsant potencies.

Hybridization Strategies with Other Bioactive Scaffolds

Molecular hybridization, a strategy that combines two or more pharmacophores into a single entity, has been effectively used to augment the biological activity of 6-methoxyquinoline derivatives.

Quinoline-Chalcone Derivatives for Enhanced Bioactivity

The fusion of the 6-methoxyquinoline scaffold with chalcone (B49325), a pharmacophore known for its diverse biological activities including anticancer and anti-inflammatory effects, has produced promising hybrid compounds. These quinoline-chalcone hybrids have been explored for their potential as anticancer agents. The underlying principle is that the resulting hybrid molecule may exhibit a broader range of activity or increased potency compared to the individual components. The chalcone moiety's α,β-unsaturated ketone system can function as a Michael acceptor, a characteristic often linked to anticancer activity.

Spiro-Heterocycles (e.g., Spiro[pyrano[3,2-c]quinoline]) for Biological Applications

The synthesis of spiro-heterocycles incorporating the 6-methoxyquinoline moiety is another innovative strategy for creating novel bioactive compounds. The distinct three-dimensional structure of spiro compounds allows them to interact with biological targets differently than their non-spirocyclic analogs. The creation of spiro[pyrano[3,2-c]quinoline] derivatives has been pursued, and these compounds have been assessed for their biological activities. The rigid spirocyclic structure can enhance receptor affinity and selectivity.

Fusion with Furan, Pyrazole (B372694), Indole (B1671886), and Thiadiazole Moieties

The strategic fusion of heterocyclic moieties to the quinoline core can significantly modulate the pharmacological profile of the resulting compounds. This section explores the synthesis and biological activities of quinoline derivatives fused with furan, pyrazole, indole, and thiadiazole rings. While direct studies on this compound fused with these specific heterocycles are not extensively documented in the reviewed literature, research on broader quinoline-heterocycle fused systems provides valuable insights into the potential of such derivatives.

Quinoline-Furan Hybrids: The synthesis of quinoline-based butenolides (furanones) has been achieved through the reaction of 3-aroylpropionic acids with substituted 2-chloroquinolin-3-carbaldehydes. researchgate.net These furanone derivatives were further converted to their nitrogen analogs, pyrrolones. researchgate.net Biological evaluation of these compounds revealed that many possess significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Notably, N-benzyl pyrrolones emerged as potent anti-inflammatory agents. researchgate.net The introduction of electron-withdrawing groups, such as chloro or nitro, on the quinoline ring was observed to enhance the biological activity. researchgate.net

Quinoline-Pyrazole Hybrids: Several synthetic strategies have been employed to create quinoline derivatives bearing a pyrazole moiety. One approach involves the cyclization of chalcones derived from 4-(quinolin-2-yloxy)benzaldehyde or 4-(quinolin-2-yloxy)acetophenone with hydrazine (B178648) derivatives to form pyrazolines. nih.gov Another method utilizes the reaction of 2-hydrazinylquinoline with formylpyrazoles or other suitable reagents to construct the pyrazole ring. nih.govresearchgate.net These quinoline-pyrazole hybrids have demonstrated potent antibacterial and antifungal activities. nih.govresearchgate.net For instance, pyrazole derivative 13b from one study exhibited strong inhibitory action against various bacterial and fungal strains, with MIC values ranging from 0.12 to 0.98 μg/mL. nih.gov

Quinoline-Indole Hybrids: The fusion of indole and quinoline rings results in the tetracyclic indolo[3,2-b]quinoline system, a core structure found in biologically active natural products like cryptolepine. nih.gov While the unsubstituted linear quindoline (B1213401) skeleton shows limited activity, derivatization, such as methylation on the N-5 atom to yield cryptolepine, leads to significant biological effects. nih.gov Synthetic analogs of isoCA-4, where the 3,4,5-trimethoxyphenyl and isovanillin (B20041) moieties were replaced with quinoline and indole rings, respectively, have been designed as anti-tubulin agents. nih.gov Two such compounds, 27c and 34b , displayed potent anticancer activity against several cell lines with IC50 values in the low nanomolar range, comparable to the natural product combretastatin A-4. nih.gov Mechanistic studies revealed that compound 34b disrupts microtubule networks, induces apoptosis, and exhibits anti-vascular effects. nih.gov

Quinoline-Thiadiazole Hybrids: New series of quinoline-based thiadiazole analogs have been synthesized and evaluated for their antileishmanial potential. nih.gov Many of these compounds showed potent inhibition against Leishmania, with IC50 values significantly lower than the standard drug, pentamidine. nih.gov For example, sixteen of the synthesized analogs had IC50 values ranging from 0.04 ± 0.01 to 5.60 ± 0.21 µM, compared to 7.02 ± 0.09 µM for pentamidine. nih.gov Molecular docking studies have also been performed to understand the binding interactions of these compounds with their target. nih.gov

P-glycoprotein Inhibition Research

P-glycoprotein (P-gp) is a well-characterized efflux pump that plays a crucial role in the development of multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. nih.govnih.gov By actively transporting a wide range of anticancer drugs out of the cell, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy. nih.gov The development of P-gp inhibitors is a key strategy to overcome MDR and restore the effectiveness of chemotherapeutic agents. nih.gov Quinoline-based compounds have emerged as a promising class of P-gp inhibitors. nih.govnih.govnih.gov

Research into novel quinoline derivatives has identified potent P-gp inhibitors that can reverse MDR in cancer cells. nih.gov For instance, a series of 6-methoxy-2-arylquinoline analogues were designed and synthesized as P-gp inhibitors. nih.gov The inhibitory activity of these compounds was assessed by measuring the intracellular accumulation of rhodamine 123, a known P-gp substrate, in P-gp-overexpressing cancer cells. nih.gov

Structure-activity relationship (SAR) studies on these 6-methoxy-2-arylquinolines revealed that the presence of a hydroxylmethyl group at position 4 of the quinoline ring is crucial for P-gp inhibitory activity. nih.gov Among the synthesized compounds, 5a and 5b were found to be the most potent inhibitors, showing 1.3-fold and 2.1-fold stronger inhibition of rhodamine 123 efflux than the reference P-gp inhibitor, verapamil, at a concentration of 10 μM. nih.gov

The table below summarizes the P-gp inhibitory activity of selected 6-methoxy-2-arylquinoline derivatives.

| Compound | Structure | P-gp Inhibition (Fold increase vs. Verapamil) |

| Verapamil | Reference P-gp Inhibitor | 1.0 |

| 5a | 6-methoxy-2-phenylquinolin-4-yl)methanol | 1.3 |

| 5b | (2-(4-fluorophenyl)-6-methoxyquinolin-4-yl)methanol | 2.1 |

Another study focused on a novel quinoline derivative, YS-7a , which demonstrated a significant reversal of drug resistance in P-gp-overexpressing cancer cell lines. nih.gov YS-7a was found to suppress the transport function of P-gp without affecting its expression levels. nih.gov Instead, it stimulated the ATPase activity of P-gp, suggesting a direct interaction with the transporter. nih.gov The combination of YS-7a with conventional chemotherapy drugs resulted in a synergistic cytotoxic effect in resistant cancer cells. nih.gov

These findings highlight the potential of 6-methoxyquinoline derivatives as a scaffold for the development of effective P-gp inhibitors to combat multidrug resistance in cancer therapy. Further optimization of these lead compounds could result in clinically useful agents that enhance the efficacy of existing anticancer drugs.

Future Perspectives and Research Directions for 6 Methoxyquinoline 2 Carbonitrile

Advancements in Sustainable and Scalable Synthetic Methodologies

The future of 6-methoxyquinoline-2-carbonitrile and its derivatives is intrinsically linked to the development of environmentally friendly and economically viable synthetic methods. Researchers are moving away from traditional, often harsh, synthesis conditions towards more sustainable practices. A key focus is on "green chemistry," which emphasizes the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes. chemicalbook.com

One promising approach involves one-pot, multicomponent reactions. These reactions allow for the synthesis of complex molecules like methoxybenzo[h]quinoline-3-carbonitrile derivatives in a single step from simple starting materials, such as aromatic aldehydes, malononitrile, and 1-tetralone, using catalytic amounts of acetic acid in toluene. mdpi.com This method is not only efficient in terms of time and resources but also minimizes waste generation. mdpi.com Another green approach utilizes ultrasonic irradiation in conjunction with catalysts like chitosan-decorated copper nanoparticles for the synthesis of quinolinone derivatives. nih.gov

Furthermore, advancements in catalysis are paving the way for more scalable production. For instance, transition metal catalysts are being employed to synthesize 6-methoxyquinoline (B18371) from 4-methoxyaniline and 1,3-propylene glycol under oxygen, achieving good yields. chemicalbook.com The development of such catalytic systems is crucial for making these compounds more accessible for widespread research and potential commercial applications. chemicalbook.com

In-Depth Mechanistic Studies of Biological Activities and Target Validation

Quinoline (B57606) derivatives, including those with a 6-methoxy-2-carbonitrile scaffold, exhibit a wide range of biological activities, making them attractive for further investigation. mdpi.com Current research indicates their potential as P-glycoprotein (P-gp) inhibitors, which could help overcome multidrug resistance in cancer. nih.gov Additionally, various methoxyquinoline derivatives have shown antimicrobial, antifungal, and anti-Chagas disease properties. mdpi.comresearchgate.netresearchgate.net

Future research will need to delve deeper into the precise mechanisms by which these compounds exert their effects. This involves identifying and validating their specific molecular targets. For example, in the context of cancer, it is important to determine if these compounds directly interact with receptor tyrosine kinases (RTKs) like EGFR, HER-2, PDGFR-β, and VEGFR-2, which are often implicated in tumor growth and angiogenesis. nih.gov Understanding these interactions at a molecular level is essential for validating their therapeutic potential.

Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable insights into the binding mode and guide further optimization. mdpi.com Moreover, studying the structure-activity relationships (SAR) can reveal which parts of the molecule are crucial for its biological activity. For instance, it has been observed that a hydroxymethyl group at position 4 of certain quinolines plays a key role in P-gp efflux inhibition. nih.gov

Rational Drug Design and Optimization for Enhanced Therapeutic Efficacy and Selectivity

Rational drug design is a powerful strategy for optimizing the therapeutic properties of lead compounds like this compound. choderalab.orgresearchgate.net By understanding the relationship between the chemical structure and biological activity, researchers can make targeted modifications to enhance efficacy and selectivity while minimizing potential side effects. mdpi.com

A key aspect of this process is the use of computational tools for in silico studies. mdpi.com Molecular docking, for example, can predict how a molecule will bind to a specific target, allowing for the design of derivatives with improved binding affinity. nih.govnih.gov This approach has been used to design novel 2-arylquinolines as P-gp inhibitors. nih.gov

Another important consideration is the molecule's ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profile. mdpi.com In silico models can predict these properties, helping to identify candidates with good bioavailability and low toxicity early in the drug discovery process. mdpi.comresearchgate.net For instance, studies on certain 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives have predicted good to moderate aqueous solubility and a low probability of crossing the blood-brain barrier. researchgate.net By systematically modifying the quinoline scaffold and its substituents, it is possible to fine-tune the pharmacological properties to develop more effective and safer therapeutic agents. mdpi.comresearchgate.net

Exploration of Novel Applications in Advanced Materials and Nanotechnology

While the primary focus of research on this compound and its analogs has been on their biological activities, their unique chemical structures suggest potential applications in materials science and nanotechnology. The quinoline core is a rigid, planar aromatic system that can participate in π-π stacking interactions, making it a candidate for the development of organic electronic materials.

Future research could explore the use of these compounds in the design of organic light-emitting diodes (OLEDs), sensors, or as components of functional polymers. The presence of the nitrile group (C≡N) offers a site for further chemical modification or for coordinating with metal ions, which could lead to the creation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting optical or catalytic properties.

Furthermore, the integration of these quinoline derivatives with nanomaterials, such as nanoparticles or carbon nanotubes, could lead to hybrid materials with enhanced properties. For example, their biological activity could be combined with the delivery capabilities of nanoparticles to create targeted drug delivery systems. The development of chitosan-decorated copper nanoparticles for catalysis in quinolinone synthesis is a step in this direction, demonstrating the synergy between quinoline chemistry and nanotechnology. nih.gov

Development of Computational Models for Predictive Research

Computational modeling is becoming an indispensable tool in the study of complex chemical compounds like this compound. These models allow for the prediction of various properties, from molecular structure and reactivity to biological activity and toxicity, thereby accelerating the research and development process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of quinoline derivatives with their antimicrobial activity. researchgate.net Such models can help in identifying the key molecular descriptors that govern a compound's potency, guiding the design of more effective antimicrobial agents. researchgate.net

Molecular docking simulations are widely used to predict the binding modes of these compounds with their biological targets, such as P-glycoprotein and various kinases. nih.govnih.gov These simulations provide insights into the specific interactions that stabilize the ligand-protein complex, which is crucial for rational drug design. nih.gov

In silico ADME/Tox profiling is another critical area of computational modeling. mdpi.com These models can predict the pharmacokinetic properties and potential toxicity of new derivatives, helping to prioritize compounds for further experimental testing. mdpi.comresearchgate.net The continued development and refinement of these computational tools will be essential for unlocking the full potential of this compound and its analogs in various scientific fields.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methoxyquinoline-2-carbonitrile, and how can reaction yields be improved?